molecular formula C6H7AsO3<br>C6H7AsO3<br>C6H5AsO(OH)2 B1666557 Phenylarsonic acid CAS No. 98-05-5

Phenylarsonic acid

Cat. No.: B1666557
CAS No.: 98-05-5
M. Wt: 202.04 g/mol
InChI Key: LVKZSFMYNWRPJX-UHFFFAOYSA-N
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Description

Phenylarsonic acid is an organic compound with the chemical formula C₆H₇AsO₃. It is a colorless solid and an organic derivative of arsenic acid, where one hydroxyl group has been replaced by a phenyl group. This compound is used as a buffering agent and a precursor to other organoarsenic compounds, some of which are utilized in animal nutrition .

Mechanism of Action

Target of Action

Benzenearsonic acid primarily targets Carbonic Anhydrase 2 . This enzyme plays a crucial role in bone resorption and osteoclast differentiation. It is also involved in the reversible hydration of carbon dioxide and the regulation of fluid secretion into the anterior chamber of the eye .

Mode of Action

At the level of the citric acid cycle, arsenic inhibits pyruvate dehydrogenase and by competing with phosphate it uncouples oxidative phosphorylation, thus inhibiting energy-linked reduction of NAD+, mitochondrial respiration, and ATP synthesis .

Biochemical Pathways

Arsenic bioremediation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation .

Pharmacokinetics

The solubility of benzenearsonic acid in water is 316g/L at 28 ºC , which may influence its bioavailability.

Result of Action

Chronic exposure to arsenic compounds, including Benzenearsonic acid, can cause dermatitis and digestive disorders . Renal damage may also develop .

Action Environment

The action, efficacy, and stability of Benzenearsonic acid can be influenced by environmental factors. For instance, its solubility in water suggests that it can be more readily absorbed and distributed in aqueous environments . Furthermore, it emits poisonous fumes of arsenic when heated to decomposition , indicating that temperature can significantly affect its stability and action.

Preparation Methods

Phenylarsonic acid can be synthesized through several routes. A common method involves the treatment of phenyl diazonium salts with sodium arsenite in the presence of a copper (II) catalyst. The reaction can be represented as follows:

C6H5N2++NaAsO3H2C6H5AsO3H2+Na++N2C₆H₅N₂^+ + NaAsO₃H₂ → C₆H₅AsO₃H₂ + Na^+ + N₂ C6​H5​N2+​+NaAsO3​H2​→C6​H5​AsO3​H2​+Na++N2​

This method was first prepared by Michaelis and Loenser . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Phenylarsonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form arsenic acid derivatives.

    Reduction: Reduction reactions can convert it to arsine derivatives.

    Substitution: The phenyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenylarsonic acid has several scientific research applications:

Comparison with Similar Compounds

Phenylarsonic acid is similar to other organoarsenic compounds such as:

  • 4-hydroxy-3-nitrobenzenearsonic acid (Roxarsone)
  • p-arsanilic acid
  • 4-nitrothis compound
  • p-ureidothis compound

These compounds share structural similarities but differ in their specific functional groups and applications. For example, Roxarsone is widely used in animal feed, while p-arsanilic acid has applications in pharmaceuticals .

This compound stands out due to its specific use as a precursor in the synthesis of various organoarsenic compounds and its role in scientific research.

Properties

IUPAC Name

phenylarsonic acid
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InChI

InChI=1S/C6H7AsO3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H,(H2,8,9,10)
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InChI Key

LVKZSFMYNWRPJX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)[As](=O)(O)O
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Molecular Formula

C6H7AsO3, Array
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DSSTOX Substance ID

DTXSID6059158
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Molecular Weight

202.04 g/mol
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Physical Description

Benzenearsonic acid is a colorless solid. Used as an analytical reagent for tin. (EPA, 1998), Colorless solid with various forms; Poor solubility in water; [ICSC] White powder, soluble in water; [MSDSonline], COLOURLESS SOLID IN VARIOUS FORMS.
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Solubility

Sol in 40 parts water, 50 parts alcohol; insol in chloroform, Solubility in water: poor
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Density

1.76 (EPA, 1998) - Denser than water; will sink, 1.760 at 25 °C, Relative density (water = 1): 1.76
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Vapor Pressure

0.00000111 [mmHg]
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Color/Form

Crystal powder

CAS No.

98-05-5
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Melting Point

320 °F decomposes (EPA, 1998), 158 °C (with decomp)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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